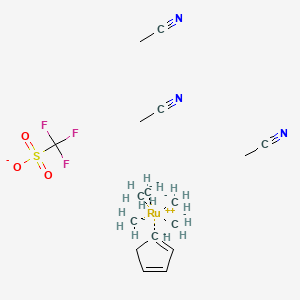
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine is a porphyrin derivative, which is a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are essential in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This particular compound is characterized by the presence of two 4-aminophenyl groups and two phenyl groups attached to the porphine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-aminophenyl)-10,20-diphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. A common method includes the use of 4-aminobenzaldehyde and benzaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by oxidation with an oxidizing agent like p-chloranil to form the porphyrin core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like p-chloranil or potassium permanganate are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have different properties and applications.
Aplicaciones Científicas De Investigación
5,15-Di(4-aminophenyl)-10,20-diphenyl porphine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metalloporphyrins, which are studied for their catalytic properties.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate singlet oxygen upon light irradiation.
Industry: Utilized in the development of
Propiedades
Fórmula molecular |
C44H32N6 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H32N6/c45-31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(46)18-14-30)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,45-46H2 |
Clave InChI |
FNUGBWUULHWQCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)N)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




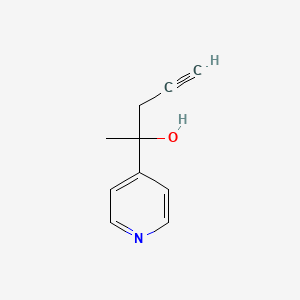


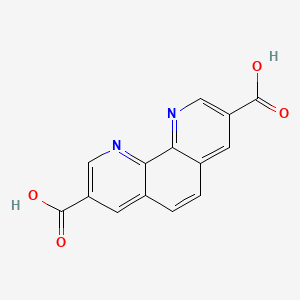
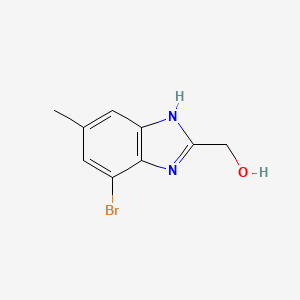

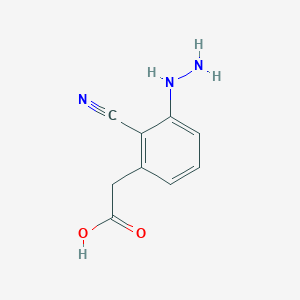
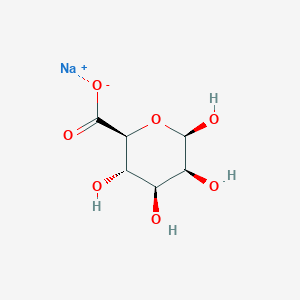
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)

